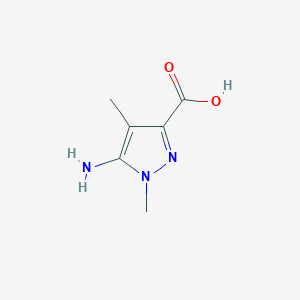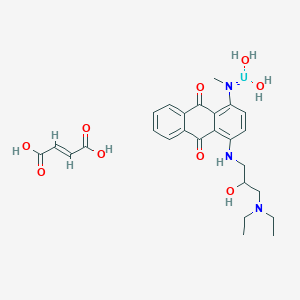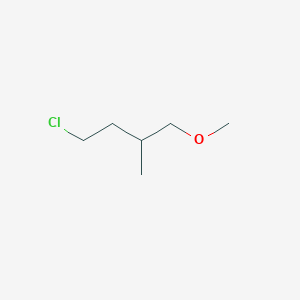
Phthalocyaninatoiron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalocyaninatoiron is a coordination compound consisting of an iron ion centrally coordinated to a phthalocyanine ligand. The phthalocyanine ligand is a large, planar, aromatic macrocycle composed of four isoindole units linked by nitrogen atoms. This compound is known for its intense blue-green color and is used in various applications due to its stability and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions
Phthalocyaninatoiron can be synthesized through several methods. One common approach involves the cyclotetramerization of phthalonitrile in the presence of an iron salt, such as iron(II) chloride, under high-temperature conditions. The reaction typically requires a solvent like n-pentanol and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
Another method involves the electrosynthesis of phthalocyanine complexes, which provides a one-stage, room-temperature preparation. This method is advantageous due to its simplicity and the ability to control the reaction conditions precisely .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclotetramerization reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through recrystallization and other separation techniques to ensure high quality .
化学反応の分析
Types of Reactions
Phthalocyaninatoiron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form higher oxidation states of iron, such as iron(III) phthalocyanine.
Substitution: Axial ligand substitution reactions involve the replacement of ligands coordinated to the iron center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide
Reducing Agents: Sodium borohydride
Solvents: Dimethyl sulfoxide, acetone, benzene
Bases: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
Major Products Formed
Oxidation: Iron(III) phthalocyanine
Reduction: Iron(I) phthalocyanine
Substitution: Various substituted this compound complexes depending on the ligands used.
科学的研究の応用
Phthalocyaninatoiron has a wide range of scientific research applications:
作用機序
The mechanism of action of phthalocyaninatoiron involves its ability to coordinate with various substrates and facilitate electron transfer reactions. The iron center can undergo changes in oxidation state, allowing it to participate in redox reactions. The phthalocyanine ligand provides a stable framework that supports these reactions and enhances the compound’s electronic properties .
類似化合物との比較
Phthalocyaninatoiron is unique due to its stability, electronic properties, and versatility in various applications. Similar compounds include:
Phthalocyaninatocobalt: Similar structure but with cobalt as the central metal ion.
Phthalocyaninatocopper: Contains copper as the central metal ion and is used in dye and pigment production.
Phthalocyaninatonickel: Nickel-centered phthalocyanine with applications in electronic devices and catalysis.
This compound stands out due to its specific electronic properties and stability, making it suitable for a broader range of applications compared to its counterparts .
特性
分子式 |
C32H16FeN8 |
|---|---|
分子量 |
568.4 g/mol |
IUPAC名 |
iron;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |
InChI |
InChI=1S/C32H16N8.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H; |
InChIキー |
UHKHUAHIAZQAED-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)

![6-[(Propan-2-yl)amino]pyrimidine-4-carbonitrile](/img/structure/B13154350.png)
![tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13154360.png)





